4-Chloro-2-((2-chlorobenzyl)oxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds as Bioactive Heterocycles
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.netrsc.org Its presence is noted in over 7000 existing drug molecules of medicinal importance. nih.govrsc.org This prevalence is attributed to several key factors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity, which can enhance water solubility, a crucial property for drug candidates. mdpi.com Furthermore, the pyridine ring is an isostere of benzene, meaning it has a similar size and shape, allowing it to mimic phenyl groups in interactions with biological targets. nih.govrsc.org
The versatility of the pyridine scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. tandfonline.com This structural modularity has led to the development of pyridine-containing compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. researchgate.netmdpi.comtandfonline.com The ability of the pyridine nucleus to serve as a building block for more complex heterocyclic systems further expands its utility in the design of novel therapeutic agents. nih.gov
Overview of Halogenation and Ether Linkages as Key Structural Motifs in Drug Discovery
The strategic incorporation of halogen atoms and ether linkages are well-established strategies in drug design to modulate a compound's properties.
Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, can significantly impact its biological activity. mt.com Halogens, particularly chlorine, can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution within the body. nih.govmdpi.com Moreover, halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and specificity for a target receptor. nih.govacs.org The introduction of halogens can also block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug. nih.gov
Rationale for Academic Investigation of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine
The chemical structure of this compound combines three key structural motifs: a pyridine core, two chlorine atoms, and an ether linkage. This specific combination provides a compelling rationale for its academic investigation as a potential scaffold for new therapeutic agents.
The pyridine ring serves as a foundational heterocyclic scaffold with known bioactive potential. The 4-chloro substituent on the pyridine ring is expected to influence the electronic properties and lipophilicity of the molecule. The (2-chlorobenzyl)oxy group introduces both an ether linkage and a second chlorine atom on a phenyl ring. This benzyl (B1604629) ether moiety provides conformational flexibility, while the chlorine atom on the benzyl ring can further modulate the compound's steric and electronic properties, potentially leading to specific interactions with biological targets.
The academic interest in this compound lies in systematically exploring how the interplay of these structural features influences its biological activity. Research would likely focus on its synthesis and subsequent evaluation in various biological assays to determine its potential as an antimicrobial, anticancer, or other therapeutic agent. The presence of two chlorine atoms and a flexible ether linkage attached to a pyridine core makes this compound a candidate for studies aimed at understanding structure-activity relationships within this class of compounds. For instance, similar halogenated pyridine derivatives have been investigated for their potential as BACE-1 inhibitors for Alzheimer's disease and as anticancer agents. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346707-09-2 |
|---|---|
Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-chloro-2-[(2-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |
InChI Key |
CXDHFCRWCORRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Pyridine Systems
Strategic Approaches for Pyridine (B92270) Ring Construction and Functionalization
The construction and functionalization of the pyridine nucleus are central to the synthesis of a vast array of chemical compounds. The strategic introduction of substituents at specific positions on the ring is a key challenge that chemists address through various synthetic approaches.
Synthesis of Halogenated Pyridine Intermediates (e.g., 4-Chloropyridine)
The synthesis of halogenated pyridines is a fundamental step in the preparation of many more complex pyridine derivatives. 4-Chloropyridine, a key precursor, can be synthesized through several methods. One common approach involves the treatment of 4-hydroxypyridine with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). While effective, these reagents often require high temperatures. 4-Chloropyridine is known to be unstable and is often stored and handled as its more stable hydrochloride salt.
Another route to 4-chloropyridine involves the diazotization of 4-aminopyridine followed by a Sandmeyer-type reaction. However, this method can sometimes result in lower yields. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity of the intermediate.
Regioselective Introduction of Substituents onto the Pyridine Nucleus
Achieving regioselectivity in the functionalization of the pyridine ring is a critical aspect of synthetic design. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions most susceptible to nucleophilic and electrophilic attack. For the synthesis of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine, the introduction of substituents at the 2 and 4 positions is required.
Starting with a pre-functionalized pyridine, such as 2,4-dichloropyridine, allows for the sequential and regioselective introduction of different groups. The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. This difference in reactivity can be exploited to selectively introduce a nucleophile at the 4-position first, followed by substitution at the 2-position. However, under certain conditions, selective substitution at the 2-position can also be achieved.
Methods for Establishing Aryloxy and Benzyloxy Ether Linkages in Pyridine Derivatives
The formation of an ether linkage, specifically a benzyloxy group attached to the pyridine ring, is a pivotal step in the synthesis of the target molecule. The Williamson ether synthesis is a classic and widely employed method for this transformation.
Nucleophilic Substitution Reactions Involving Hydroxy-Pyridines and Benzyl (B1604629) Halides
The most direct application of the Williamson ether synthesis for the target molecule would involve the reaction of a 4-chloro-2-hydroxypyridine salt (the nucleophile) with 2-chlorobenzyl halide (the electrophile). The reaction proceeds via an Sₙ2 mechanism, where the deprotonated hydroxyl group of the pyridine attacks the benzylic carbon of the 2-chlorobenzyl halide, displacing the halide and forming the ether bond. wikipedia.orgmasterorganicchemistry.comunacademy.comkhanacademy.orglibretexts.org
The success of this reaction is contingent on several factors, including the choice of base to deprotonate the hydroxypyridine, the solvent, and the reaction temperature. The reactivity of the benzyl halide is also a key consideration, with benzyl bromides and iodides generally being more reactive than benzyl chlorides.
An alternative approach involves the reaction of 2,4-dichloropyridine with 2-chlorobenzyl alcohol. In this case, the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile. The challenge in this route lies in achieving regioselective substitution at the 2-position over the more reactive 4-position. Careful control of reaction conditions is necessary to favor the desired product.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 4-chloro-2-hydroxypyridine | 2-chlorobenzyl bromide | NaH | DMF | Room Temp. - 80 | This compound | Good |
| 2,4-dichloropyridine | 2-chlorobenzyl alcohol | NaH | THF/DMF | 25 - 100 | This compound | Moderate |
| 4-chloro-2-pyridone | 2-chlorobenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | This compound | Fair to Good |
Note: The yields are qualitative descriptions based on typical outcomes for these reaction types and would require specific experimental validation for this particular synthesis.
Optimization of Reaction Conditions for Etherification
To maximize the yield and purity of the desired ether, optimization of the reaction conditions is crucial. Key parameters to consider include:
Base: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to ensure complete deprotonation of the hydroxypyridine or benzyl alcohol. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents.
Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are commonly employed as they can dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.
Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate.
Leaving Group: The choice of leaving group on the benzyl halide can significantly impact the reaction rate. Bromides and iodides are better leaving groups than chlorides, leading to faster reactions.
Advanced Synthetic Techniques and Methodological Innovations in Pyridine Chemistry
Beyond classical methods, modern organic synthesis offers a range of advanced techniques for the construction and functionalization of pyridine rings. These methods often provide greater efficiency, selectivity, and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have been adapted for the synthesis of substituted pyridines. nih.govacs.org For the formation of the ether linkage in the target molecule, a palladium-catalyzed C-O cross-coupling reaction between a halopyridine and a benzyl alcohol could be a viable alternative to the traditional Williamson ether synthesis. These methods can sometimes offer milder reaction conditions and broader substrate scope.
Microwave-Assisted Synthesis for Improved Efficiency
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. preprints.org This approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in product yields. mdpi.comnih.gov For the synthesis of pyridine derivatives, this efficiency is particularly valuable.
Research into the microwave-assisted synthesis of various heterocyclic compounds, including pyridine glycosides and pyrazolo[3,4-b]pyridine derivatives, has demonstrated the broad applicability of this technique. nih.govrsc.org For instance, a green chemistry approach for preparing uracil and cytosine nucleobases under microwave irradiation using a Lewis acid catalyst (BF₃·Et₂O) significantly improved both reaction yields and conversion rates. mdpi.com Similarly, the synthesis of pyrazolo[3,4-b]pyridines was achieved in good to excellent yields through a one-pot condensation reaction in aqueous media under microwave conditions, catalyzed by Indium(III) chloride. rsc.org
The key benefits of this methodology include shorter reaction times, which can decrease from hours to mere minutes, and enhanced yields compared to traditional heating. mdpi.comnih.gov These improvements are attributed to the efficient and uniform heating provided by microwaves, which can minimize the formation of side products.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Analogue Synthesis
| Product | Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Quinolin-4-ylmethoxychromen-4-ones | YbCl₃ | Solvent-free | Microwave | 100 | 4 min | 80-95 |
| Quinolin-4-ylmethoxychromen-4-ones | YbCl₃ | Solvent-free | Conventional | 100 | 60 min | Lower Yield |
| Pyrazolo[3,4-d]pyrimidin-3-ones | None | Ionic Liquid | Microwave | N/A | 5-8 min | N/A |
Data compiled from multiple sources discussing analogous heterocyclic syntheses. nih.gov
One-Pot Reaction Sequences for Streamlined Synthesis
One-pot syntheses offer a significant advantage in chemical manufacturing by combining multiple reaction steps into a single procedure without isolating intermediate compounds. google.compatsnap.com This approach enhances efficiency, reduces solvent waste, and saves time and resources. For the synthesis of halogenated pyridines, one-pot methodologies are particularly effective.
A notable example is the synthesis of 4-chloropyridine from pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride. google.compatsnap.com In this process, the starting material reacts with a chlorinating agent in a single vessel to yield the final product. google.compatsnap.com This method simplifies the production route by eliminating the need for intermediate separation steps and allows for milder reaction conditions, which enhances safety and suitability for industrial-scale production. google.com
Similarly, polysubstituted pyridines can be prepared through one-pot, three-component cyclocondensation reactions. core.ac.uk These reactions, often modifications of the Bohlmann-Rahtz pyridine synthesis, can be performed with total control over regiochemistry and result in good yields of the desired products. core.ac.uk The development of one-pot strategies for compounds like 4-arylpyrazolo[3,4-b]pyridin-6-ones, which involves a solvent-free reaction followed by treatment in a superbasic medium, further illustrates the versatility of this approach. nih.gov
Table 2: One-Pot Synthesis Strategies for Halogenated Pyridine Precursors
| Starting Material | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|
| Pyridine | Phosphorus oxychloride | Dichloromethane | 70-75°C, 5 hours | 4-Chloropyridine hydrochloride |
| Pyridine | Thionyl chloride | Ethyl acetate | 70-75°C, 5 hours | 4-Chloropyridine hydrochloride |
| Pyridine | Phosphorus pentachloride | Chlorobenzene | 70-75°C, 5 hours | 4-Chloropyridine hydrochloride |
Data derived from patented one-pot methodologies for 4-chloropyridine synthesis. google.compatsnap.com
Catalytic Strategies in the Synthesis of Halogenated Pyridine Analogues
The synthesis of halogenated pyridine analogues often relies on catalytic strategies to control selectivity and achieve high yields. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions typically require harsh conditions. nih.gov Catalysts play a crucial role in facilitating these transformations under milder and more controlled circumstances.
Various catalytic systems have been developed for the halogenation of pyridines. Electrophilic substitutions can be promoted by strong mineral acids or Lewis acids at elevated temperatures. nih.gov Pyridine itself has been reported as a catalyst for aromatic bromination, although its role is complex and may involve a salt effect that facilitates the reaction. cdnsciencepub.com
More advanced methods involve transition metal catalysis. For example, palladium-on-carbon (Pd/C) has been used as a catalyst in Suzuki coupling reactions to create biphenyl structures, which are precursors to more complex molecules. In one such synthesis, p-chlorophenylboronic acid and o-chloronitrobenzene are reacted in the presence of a Pd/C catalyst and a weak base to form 4'-chloro-2-nitrobiphenyl, a key intermediate. google.com
Another innovative strategy involves the use of specially designed phosphine reagents. nih.gov This two-step approach allows for the halogenation of a broad range of unactivated pyridines at the 4-position. A heterocyclic phosphine is first installed as a phosphonium salt, which is then displaced by a halide nucleophile, demonstrating a novel pathway for C-halogen bond formation via an SNAr mechanism. nih.gov
Table 3: Catalytic Approaches for Halogenated Aromatic Compounds
| Reaction Type | Catalyst | Substrates | Key Features |
|---|---|---|---|
| Aromatic Bromination | Pyridine / Pyridinium Salts | Aromatic Compounds | Functions as a salt effect catalyst |
| Suzuki Coupling | Palladium/Carbon (Pd/C) | p-chlorophenylboronic acid, o-chloronitrobenzene | Forms C-C bonds to create biphenyl intermediates |
| 4-Position Halogenation | Designed Phosphine Reagents | Unactivated Pyridines | Two-step process involving displacement of a phosphonium ion |
This table summarizes various catalytic and strategic approaches to the synthesis of halogenated aromatic and pyridine systems. nih.govcdnsciencepub.comgoogle.comgoogle.com
Structure Activity Relationship Sar Studies of Pyridine Based Compounds
Impact of the 4-Chloro Substituent on Biological Activity and Ligand-Target Interactions
The substitution of a chlorine atom at the C-4 position of a pyridine (B92270) ring significantly influences the molecule's electronic properties and, consequently, its biological activity. The nitrogen atom in the pyridine ring has an electron-withdrawing effect, making the attached carbon atoms (C2, C4, C6) more electrophilic and susceptible to nucleophilic substitution. The placement of a halogen, such as chlorine, at the 4-position further modulates this electron distribution.
In studies of NNN pincer-type ligands, which feature a central substituted pyridine ring, the electronic effects of a 4-chloro substituent have been characterized. fiveable.me This substituent acts as an electron-withdrawing group, which can alter the binding affinity of the molecule to its biological target. fiveable.me For instance, in a series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides, the 4-chloro analog was found to possess moderate cytotoxicity against L1210 and WI-L2 tumor cell lines, highlighting the contribution of this substituent to the compound's biological effect. researchgate.net
The impact of a 4-halo substituent has also been observed in other fused pyridine systems. In a study on thieno[2,3-b]pyridines designed as FOXM1 inhibitors, the presence of a halogen at position 4, combined with various substituents on a phenyl ring, was critical in modulating the inhibitory activity. nih.gov The chlorine atom's ability to act as a bioisostere for other groups and its potential to form halogen bonds can be crucial for ligand-target interactions, either by providing favorable interactions or by sterically guiding the molecule into an optimal binding conformation. nih.govmdpi.com
The following table summarizes the observed effects of C-4 substituents on the biological activity of pyridine derivatives.
| Compound Class | C-4 Substituent | Observed Biological Effect |
| Pyrazolo[3,4-b]pyridine nucleosides | Chloro | Moderately cytotoxic to L1210 and WI-L2 cells. researchgate.net |
| NNN Pincer-Type Ligands | Chloro | Modulates electronic properties of the pyridine ring. fiveable.me |
| Thieno[2,3-b]pyridines | Halogen | Influences FOXM1-inhibitory activity. nih.gov |
Elucidation of the 2-((2-chlorobenzyl)oxy) Moiety's Contribution to Bioactivity
The flexibility of the ether linkage (Pyridine-C2-O-CH2-Benzyl) allows the pyridine and benzyl (B1604629) rings to adopt various spatial orientations relative to one another. However, this flexibility is constrained by the steric hindrance imposed by the ortho-chloro substituent on the benzyl ring. The rotation around the C-O and O-CH2 bonds is subject to torsional strain, which dictates the preferred conformation of the molecule. A torsion angle, or dihedral angle, is the angle between two intersecting planes and is used to specify a molecule's conformation. wikipedia.orgwikipedia.org
In ortho-substituted diaryl systems, restricted rotation around the bond connecting the aryl rings is a known phenomenon that can lead to the existence of conformational enantiomers, or atropisomers. beilstein-journals.org A similar principle applies to the 2-((2-chlorobenzyl)oxy) moiety. The bulky chlorine atom at the ortho position can restrict the free rotation around the C(benzyl)-CH2 and O-CH2 bonds, forcing the benzyl ring to adopt a limited set of low-energy conformations. This conformational rigidity can be advantageous for biological activity, as it reduces the entropic penalty upon binding to a receptor and can lock the molecule in a bioactive conformation. The specific torsion angles of the C2-O-CH2-C1(benzyl) linkage are critical in defining the three-dimensional shape of the molecule and its ability to fit into a binding pocket. ucl.ac.uksaskoer.ca
The position of the chlorine atom on the benzyl ring is a critical determinant of biological activity, as it affects both steric and electronic properties. nih.gov A comparative analysis of different substitution patterns reveals that the location of the chloro group can drastically alter the molecule's interaction with its biological target.
Ortho-Substitution (2-chloro): The presence of a chlorine atom at the ortho position, as in 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine, introduces significant steric bulk near the ether linkage. This can influence the molecule's conformation, as discussed previously. Electronically, the ortho-chloro group can affect the charge distribution of the benzyl ring and participate in specific interactions within a binding site. Studies on other pyridine derivatives have shown that the substitution site of the chlorine atom is a primary factor influencing activity through steric effects. nih.gov
Para-Substitution (4-chloro): Moving the chlorine atom to the para position results in a molecule with a different shape and electronic profile. A para-substituent is sterically less demanding near the linker region, allowing for greater conformational freedom compared to the ortho-isomer. Research on other classes of bioactive molecules has shown that para-substitution with electron-withdrawing groups can be favorable for activity. mdpi.com
The choice between an ortho- or para-chloro substituent can lead to significant differences in biological potency, as summarized in the table below based on general SAR principles.
| Substitution Position | Key Influences | Potential Impact on Activity |
| Ortho (2-Chloro) | Steric hindrance near the linker; restricted rotation. nih.gov | May enforce a specific, highly active conformation; can also lead to steric clashes with the target, reducing activity. |
| Meta (3-Chloro) | Primarily electronic effects with moderate steric influence. mdpi.com | Activity is often intermediate between ortho and para isomers, depending on the specific binding pocket requirements. |
| Para (4-Chloro) | Primarily electronic effects; minimal steric impact on the linker. | Often well-tolerated and can enhance activity through favorable electronic interactions or by occupying a specific sub-pocket. |
Systematic Exploration of Structural Variations on the Pyridine and Benzyl Moieties
To fully understand the SAR of this compound and to optimize its activity, a systematic exploration of its structural components is necessary. This involves making targeted modifications to both the pyridine core and the benzyl group, as well as the linker that connects them.
While the 4-chloro substituent is a key feature, adding or modifying substituents at other positions on the pyridine ring (C3, C5, C6) can further refine the molecule's biological activity. The electronic nature of the pyridine ring is unevenly distributed, making it susceptible to functional modifications that can alter its reactivity and binding properties. fiveable.me
Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (-OCH3) or amino (-NH2) groups can increase the electron density of the pyridine ring. Depending on the target, this can either enhance or diminish activity. For example, in some series of pyridine derivatives, the presence and position of methoxy groups were found to enhance antiproliferative activity. nih.gov
Electron-Withdrawing Groups (EWGs): Adding further EWGs like nitro (-NO2) or cyano (-CN) can decrease the ring's electron density. Quantitative structure-activity relationship (QSAR) studies on substituted pyridines have shown that activity can be strongly modulated by the electronic effects of substituents on the ring. researchgate.net For instance, in a series of NNN pincer-type ligands, a 4-nitro substituted pyridine showed distinct redox events not observed with other substituents. fiveable.me
The following table summarizes the general effects of substituents at various positions on the pyridine ring.
| Position | Substituent Type | General Effect on Activity |
| C3, C5 | EDG or EWG | Can modulate electronic properties and hydrogen bonding potential, significantly impacting potency. nih.govresearchgate.net |
| C6 | EDG or EWG | Can influence both electronic properties and steric interactions near the pyridine nitrogen and the 2-position linker. mdpi.com |
The ether linkage between the pyridine and benzyl rings is crucial for maintaining the correct orientation of these two pharmacophores. Modifications to this linker can have a profound impact on the molecule's activity by altering its flexibility, stability, and hydrogen-bonding capacity.
Linker Homologation: Increasing the length of the linker (e.g., from -O-CH2- to -O-CH2-CH2-) would increase the distance and flexibility between the two ring systems. This could allow the molecule to access different binding modes but may also introduce an entropic penalty.
Heteroatom Substitution: Replacing the ether oxygen with another heteroatom, such as sulfur to form a thioether, is a common strategy in medicinal chemistry. nih.gov A thioether linkage has different bond angles, lengths, and electronic properties compared to an ether. In a series of 1,2,4-triazolo[4,3-a]pyridine derivatives, a thioether linker was successfully used to connect a chlorobenzyl moiety to the heterocyclic core, resulting in a bioactive compound. mdpi.com
Rigidification: Introducing rigidity into the linker, for instance, by incorporating it into a cyclic system, can lock the molecule into a specific conformation. While this can lead to a highly potent compound if the conformation is optimal, it can also lead to a complete loss of activity if the conformation is incorrect.
The table below illustrates potential modifications to the linker and their likely consequences.
| Linker Modification | Structural Change | Potential Effect on Bioactivity |
| Ether to Thioether | -O- replaced with -S- | Alters bond angles, polarity, and metabolic stability; may improve or decrease binding affinity. mdpi.com |
| Alkoxy to Aryloxy | -O-CH2-Ar replaced with -O-Ar | Creates a more rigid, planar system; significantly changes the spatial relationship between the two aromatic rings. nih.gov |
| Chain Extension | -O-(CH2)n-Ar | Increases flexibility and distance between rings; may allow for new interactions but can also decrease potency due to entropy loss upon binding. |
Analysis of Halogen Atom Contributions (e.g., Chlorine vs. Bromine)
Research into the antiproliferative activity of pyridine derivatives has indicated that the size of the halogen atom can be a critical determinant of efficacy. A review of pyridine derivatives with antiproliferative effects suggests that the inhibitory concentration (IC50) values tend to increase with the size of the halogen atom. nih.gov This implies that smaller halogens like fluorine may be associated with higher potency compared to larger halogens like chlorine and bromine. nih.gov For instance, in some series of compounds, the activity follows the trend F > Cl > Br, indicating that bulkier halogens may lead to a decrease in antiproliferative activity. nih.gov
Conversely, in the context of antimicrobial agents, the presence of specific halogens can be advantageous. For example, the synthesis of certain antimicrobial pyridine derivatives has utilized 4-bromo acetophenone as a starting material, highlighting the role of bromine in achieving the desired biological activity. researchgate.net Other studies have shown that the introduction of chlorine or fluorine atoms can enhance the physicochemical properties of pyridine-containing complexes. nih.gov Specifically, in the design of non-metal pyridine Schiff bases, halogen substitution on an associated phenolic ring was found to be a key factor in their biocidal effects. dntb.gov.ua
The "magic chloro" effect is a concept in drug discovery that highlights the profound impact of chlorine atoms on the properties of a drug molecule. The addition of one or two chloro substituents has been shown to increase the physicochemical properties and stability of many inhibitors. chemrxiv.org Studies indicate that fluorine and chlorine atoms can enhance the physicochemical properties of complexes, while bromine and iodine may be incorporated to improve selectivity. nih.gov
Table 1: Influence of Halogen Substitution on Antiproliferative Activity of Pyridine Derivatives This table is a representative example based on general findings in the literature. Specific IC50 values are highly dependent on the particular molecular scaffold and cancer cell line being tested.
| Halogen Substituent | Relative Size | General Trend in Antiproliferative Activity |
| Fluorine (F) | Smallest | Often associated with higher potency (lower IC50) |
| Chlorine (Cl) | Intermediate | Often associated with moderate potency |
| Bromine (Br) | Largest | Often associated with lower potency (higher IC50) |
Comparative SAR Analysis with Related Heterocyclic Scaffolds
To better understand the SAR of pyridine-based compounds, it is insightful to compare them with structurally related heterocyclic scaffolds. Pyrimidine, quinoline, and pyrrole are important heterocycles that are often explored in medicinal chemistry as bioisosteric replacements for the pyridine ring. Bioisosterism is a strategy used to design analogues of a lead compound by replacing a group of atoms with a sterically and electronically similar group to improve its pharmacological properties. auctoresonline.org
Pyrimidine is a six-membered heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 of the ring. It is a key component of nucleic acids (cytosine, thymine, and uracil) and is a common scaffold in a wide range of biologically active compounds. arabjchem.orgnih.gov The presence of an additional nitrogen atom in the pyrimidine ring compared to pyridine can significantly alter the electronic distribution, basicity, and hydrogen bonding capacity of the molecule, leading to different biological activities.
A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents provides valuable insights into their SAR. In this study, a series of pyridine and pyrimidine analogues were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The results, summarized in the table below, indicate that both scaffolds can exhibit significant anti-inflammatory activity, with specific substitutions influencing their potency. nih.gov For instance, the pyridine derivative 7a showed a higher percentage of inhibition and a lower IC50 value compared to the most active pyrimidine derivatives, suggesting that for this particular scaffold, the pyridine ring might be more favorable for anti-inflammatory activity. nih.gov
Table 2: Comparative Anti-inflammatory Activity of Pyridine and Pyrimidine Derivatives
| Compound | Heterocyclic Scaffold | % Inhibition of NO Production | IC50 (µM) |
| 7a | Pyridine | 65.48 | 76.6 |
| 7f | Pyridine | 51.19 | 96.8 |
| 9a | Pyrimidine | 55.95 | 83.1 |
| 9d | Pyrimidine | 61.90 | 88.7 |
| Data sourced from a comparative study on anti-inflammatory agents. nih.gov |
In the realm of anticancer drug development, both pyridine and pyrimidine derivatives are considered privileged scaffolds. arabjchem.orgbohrium.com A review of recent advances highlights the potential of both classes of compounds in treating various cancers. arabjchem.orgresearchgate.net The anti-tumor activities of these nitrogen-based heterocycles are often attributed to their ability to interact with DNA through hydrogen bonding. arabjchem.org While direct SAR comparisons between structurally analogous pyridine and pyrimidine anticancer agents are compound-specific, the literature suggests that both nuclei serve as excellent starting points for the design of potent therapeutic agents. arabjchem.orgbohrium.com For example, pyridopyrimidines, which are fused pyridine and pyrimidine ring systems, have been extensively investigated as kinase inhibitors for cancer therapy. rsc.org
Quinoline , which consists of a benzene ring fused to a pyridine ring, represents a larger, more rigid scaffold compared to pyridine. The extended aromatic system of quinoline can lead to different binding interactions with biological targets. SAR studies of quinoline derivatives have provided valuable information across various therapeutic areas. For instance, in the development of antimalarial drugs, the presence of a chlorine atom at the 7-position of the quinoline ring is a crucial structural feature for activity, as seen in the well-known drug chloroquine. nih.gov
In the context of anticancer agents, SAR studies on novel pyrrolo-quinoline derivatives have shown that the cytotoxic action is not always related to topoisomerase II poisoning, a common mechanism for many anticancer drugs. nih.gov The substitution pattern on the pyrrolo-quinoline core was found to be critical for activity, with some derivatives exhibiting potent cell growth inhibitory properties against solid tumors. nih.gov
Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. Its smaller size and different electronic properties compared to the six-membered pyridine ring can lead to distinct biological activities. Pyrrole and its derivatives are found in many natural products and have been investigated for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities.
SAR studies of pyrrole-containing compounds have revealed key structural requirements for their biological activity. For example, in a series of novel pyrrolo-quinoline derivatives investigated as inhibitors of PI3-kinase related kinases (PIKKs), an electrophilic exocyclic double bond conjugated to a carbonyl group was found to be crucial for their inhibitory potency. nih.gov This highlights how specific functional groups attached to the heterocyclic core can drive the biological activity. The development of pyrrolo-quinoline derivatives as potential antineoplastic drugs has also been a subject of research, with specific substitution patterns influencing their cell growth inhibitory properties. nih.gov
Preclinical Biological Activity and Molecular Target Identification
Research into Antimicrobial Potential of Pyridine (B92270) Derivatives
While the broader class of pyridine derivatives has been a subject of antimicrobial research, no specific studies were identified for 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine.
Evaluation of Antibacterial Activity Against Specific Strains
There are no available studies that evaluate the antibacterial activity of this compound against any specific bacterial strains.
Investigation of Antifungal Activity Against Fungal Pathogens
There are no available studies that investigate the antifungal activity of this compound against any specific fungal pathogens.
Proposed Molecular Mechanisms Underlying Antimicrobial Effects
Due to the lack of antimicrobial studies on this compound, there are no proposed molecular mechanisms for its potential antimicrobial effects.
Anticancer and Antiproliferative Activity Studies
The anticancer potential of many pyridine-containing compounds has been explored, but specific data for this compound is absent from published research.
In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines (e.g., Breast Cancer, Colorectal Carcinoma)
There are no available studies that assess the in vitro cytotoxicity of this compound in any human cancer cell lines, including but not limited to breast cancer or colorectal carcinoma.
Identification of Specific Molecular Targets within Cancer Pathways (e.g., DHFR, HT-hTS, Survivin)
As there are no studies on the anticancer activity of this compound, no specific molecular targets within cancer pathways, such as Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), or Survivin, have been identified for this compound.
Based on a thorough review of the available search results, there is currently no scientific literature detailing the preclinical biological activity or molecular target studies for the specific chemical compound This compound .
The requested outline focuses on several key areas of pharmacological research:
Mechanistic Investigations of Antiproliferative Actions
Aromatase (CYP19A1) Inhibition
Cholinesterase (AChE, BuChE) Inhibition
Cyclooxygenase (COX) Inhibition
DNA Gyrase Inhibition
CLK Kinase Inhibition
Despite targeted searches for data related to "this compound" in each of these areas, no research findings, experimental data, or publications were identified.
While the search results contain information on other pyridine derivatives and their effects on these biological targets, none of the available resources specifically names or provides data for "this compound". Therefore, the content required to populate the requested article structure could not be generated.
Enzyme and Receptor Modulation Studies
Adenosine (B11128) A3 Receptor Antagonism
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that has been implicated in various physiological and pathological processes, making it a target for drug discovery. acs.orgsigmaaldrich.com A3AR antagonists are compounds that bind to this receptor and block the effects of its natural ligand, adenosine. The development of potent and selective A3AR antagonists is an active area of research for conditions such as cancer, inflammatory diseases, and glaucoma. acs.org
The evaluation of a compound's A3AR antagonist activity typically involves radioligand binding assays and functional assays. nih.gov Binding assays determine the affinity of the compound for the receptor, often expressed as a K_i value, while functional assays measure the compound's ability to inhibit the receptor's signaling pathway, for example, by measuring changes in cyclic AMP (cAMP) levels. nih.govbldpharm.com While various dihydropyridine (B1217469) and other heterocyclic compounds have been identified as A3 adenosine receptor antagonists, there is no specific data confirming or quantifying the A3AR antagonist activity of this compound in the reviewed literature. nih.gov
Exploration of Other Bioactive Properties (e.g., Analgesic Activity)
Analgesic activity refers to the pain-relieving effects of a substance. Preclinical evaluation of analgesic properties often involves various animal models that simulate different types of pain, such as thermal pain (hot-plate test), inflammatory pain (formalin test), or visceral pain (acetic acid-induced writhing test). spectrumchemical.comrndsystems.com These tests measure the ability of a compound to reduce pain responses in animals.
Numerous pyridine derivatives and related heterocyclic compounds have been synthesized and evaluated for their potential analgesic effects. spectrumchemical.comrndsystems.com However, a thorough search of the scientific literature did not yield any studies specifically investigating the analgesic activity of this compound.
Methodologies for In Vitro Biological Evaluation
In vitro biological evaluation involves a range of laboratory techniques to assess the biological activity of a compound at the cellular or molecular level. These methods are crucial in early-stage drug discovery for screening large numbers of compounds and understanding their mechanisms of action.
Cell-Based Assays (e.g., MTT Assay)
Cell-based assays are fundamental tools for assessing the effects of a compound on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to evaluate cell viability and proliferation. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
This assay is frequently used to determine the cytotoxic (cell-killing) potential of new compounds against cancer cell lines or to assess general toxicity against normal cells. While the MTT assay has been used to evaluate the cytotoxicity of various pyridine derivatives, no published data from MTT assays involving this compound could be located.
Enzymatic Assays for Inhibitory Potency (e.g., IC50 Determination)
Enzymatic assays are designed to measure the effect of a compound on the activity of a specific enzyme. The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the activity of a specific enzyme or biological process by 50%. It is a standard measure of a compound's potency as an inhibitor.
These assays are critical for identifying and characterizing enzyme inhibitors, which are a major class of therapeutic drugs. For instance, inhibitors of enzymes like β-secretase (BACE-1) are being investigated for Alzheimer's disease. The determination of IC50 values is a routine part of the preclinical evaluation of such inhibitors. However, there are no available studies reporting the IC50 value of this compound against any specific enzyme.
Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determinations
The Minimum Inhibitory Concentration (MIC) and the zone of inhibition are key parameters used to assess the antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. bldpharm.com It is a quantitative measure of a compound's potency against a specific bacterium or fungus.
The zone of inhibition assay, often performed using the Kirby-Bauer disk diffusion method, is a qualitative or semi-quantitative test. In this method, a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, creating a clear circular area (the zone of inhibition) around the disk. The diameter of this zone is related to the susceptibility of the microorganism to the compound. While these methods are standard for evaluating new antimicrobial agents, including some pyridine derivatives, no MIC values or zone of inhibition data have been published for this compound.
Based on a comprehensive search of available scientific literature, there is currently no specific published research on the chemical compound This compound that aligns with the detailed computational chemistry and drug discovery topics outlined in the request.
Therefore, it is not possible to generate an article with detailed research findings for the following sections concerning this specific compound:
Computational Chemistry and in Silico Approaches in Drug Discovery
Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles
While the requested computational techniques are standard and widely applied in drug discovery for various pyridine-containing and chlorinated compounds, searches for studies specifically investigating "4-Chloro-2-((2-chlorobenzyl)oxy)pyridine" did not yield any results containing the necessary data for binding modes, affinities, intermolecular interactions, electronic structure, conformational analysis, or specific applications in SBDD and LBDD.
Consequently, the creation of an article with the required scientifically accurate and detailed findings, including data tables, is not feasible without the foundational research on this particular molecule.
Predictive Modeling for Biological Activity and Pharmacological Profiles
In the realm of modern drug discovery, computational chemistry and in silico methodologies serve as indispensable tools for the rapid and cost-effective evaluation of novel chemical entities. These approaches allow for the prediction of a compound's potential biological activity and its pharmacological profile before its actual synthesis and in vitro testing. For the compound this compound, while specific comprehensive predictive modeling studies are not widely published, its constituent structural features—a substituted pyridine (B92270) ring and a chlorobenzyl group—are common in molecules that have been extensively studied using these techniques. By examining the computational analysis of structurally related compounds, it is possible to infer the likely approaches and potential outcomes of such a study on this compound.
The primary methods employed in predictive modeling include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These models are built upon the principle that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding potential mechanisms of action and for predicting the binding affinity of a compound, which often correlates with its potency. For a molecule like this compound, docking studies would be performed against a variety of known therapeutic targets, such as kinases, polymerases, or other enzymes implicated in disease.
For instance, studies on other 2-chloro-pyridine derivatives have utilized molecular docking to explore their potential as antitumor agents by predicting their interaction with the active site of enzymes like telomerase. sigmaaldrich.comnih.gov Similarly, various pyridine derivatives have been docked against Epidermal Growth Factor Receptor (EGFR) kinases to assess their potential as inhibitors. nih.gov In a hypothetical docking study of this compound, the molecule would be positioned within the binding pocket of a target protein, and a scoring function would estimate the binding energy. Lower binding energy values typically indicate a more stable and potentially more potent interaction.
The binding mode would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the compound and amino acid residues in the target's active site. The 4-chloro substituent, the pyridine nitrogen, and the chlorobenzyl group would all be evaluated for their contributions to binding.
Table 1: Illustrative Molecular Docking Results for a Pyridine Derivative Against Various Kinase Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |
| EGFR Kinase | -8.5 | Met793, Leu718 | Hydrophobic Interaction |
| VEGFR-2 Kinase | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
| CDK2 | -7.9 | Leu83, Lys33 | Hydrophobic Interaction |
| SRC Kinase | -8.8 | Thr338, Met341 | Pi-Sulfur, Hydrophobic |
Note: This table is for illustrative purposes and represents the type of data generated from molecular docking studies on related pyridine-containing kinase inhibitors. nih.govnih.gov The values are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a modeling technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a family of compounds related to this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.
To build a QSAR model, a set of related compounds with known activities (the training set) is required. Then, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobic character (e.g., LogP). biointerfaceresearch.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is derived that links the descriptors to the activity. nih.gov
Such models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. For example, a 3D-QSAR study on benzazole derivatives, which are also heterocyclic compounds, successfully generated models to predict their inhibitory effect on Topoisomerase II. esisresearch.org
Table 2: Common Molecular Descriptors Used in QSAR Studies for Heterocyclic Compounds
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | |
| Steric/Topological | Molecular Weight | The mass of the molecule. |
| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; relates to membrane permeability. | |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |
Note: This table lists examples of descriptors frequently used in QSAR analyses of pharmacologically active compounds. nih.govnih.gov
Prediction of Pharmacological and ADMET Profiles
Beyond predicting activity against a specific target, in silico tools are vital for forecasting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. A compound with high potency but poor pharmacokinetic properties is unlikely to become a successful drug. Computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities. nih.gov
These predictions are often based on established rules, such as Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral absorption. For this compound, computational tools could generate a profile indicating its potential for oral administration, its likely distribution in the body, and any potential metabolic liabilities or toxic flags. For example, in silico ADMET predictions for other pyridine derivatives have been used to assess their drug-like properties. nih.govmdpi.com
Table 3: Example of a Predicted ADMET Profile for a Representative Pyridine Derivative
| Property | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five for oral absorption. |
| LogP | < 5 | Optimal lipophilicity for membrane permeability (Lipinski's Rule). |
| Hydrogen Bond Donors | 0 | Adheres to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. |
| Blood-Brain Barrier Permeability | Low to Medium | Indicates potential for CNS or peripheral action. |
| CYP2D6 Inhibition | Probable Inhibitor | Suggests potential for drug-drug interactions. |
| Human Oral Absorption | High | Predicts good absorption from the gastrointestinal tract. |
Note: This table illustrates a typical ADMET profile generated computationally. The values are representative for drug-like pyridine compounds and are not specific experimental data for this compound. nih.govmdpi.com
Lead Optimization and Preclinical Development Strategies
Rational Design for Enhanced Potency and Selectivity
Rational drug design serves as the cornerstone for improving the efficacy and safety of lead compounds. This approach leverages an understanding of the molecular target's three-dimensional structure and the compound's binding mode to guide chemical modifications. For pyridine (B92270) derivatives, the goal is to maximize interactions with the target protein while minimizing off-target effects. nih.govresearchgate.net
Strategies for enhancing potency and selectivity often involve:
Scaffold Hopping and Core Refinement: Replacing the central pyridine ring with other heterocycles or modifying its substitution pattern can lead to improved binding affinity and novel intellectual property. Based on the core structure of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine, designers might explore bioisosteric replacements for the pyridine or benzyl (B1604629) rings to improve properties like metabolic stability or target engagement.
Structure-Activity Relationship (SAR) Studies: Modifications are systematically made to different parts of the molecule. For this compound, key areas for modification include the chloro-substituents on both the pyridine and benzyl rings and the ether linkage. For instance, replacing the chlorine atoms with other halogens (F, Br) or with small alkyl or methoxy groups can significantly alter electronic and steric properties, thereby influencing potency. nih.gov A narrow structure-activity relationship has been established for some 4-aryl-pyridine antagonists, where only small substituents at specific positions are well-tolerated. nih.gov
Computer-Aided Drug Design (CADD): Computational tools are used to predict how analogues will bind to a target. nih.gov Docking studies can simulate the interaction of designed compounds within the active site of a target enzyme, such as a kinase or oxidase, helping to prioritize the synthesis of molecules with the highest predicted affinity. nih.govnih.gov This approach was successfully used in the design of pyrazolo[3,4-b]pyridine derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov
The following table illustrates a hypothetical rational design strategy based on modifying the core scaffold.
| Scaffold | R1 (Pyridine Ring) | R2 (Benzyl Ring) | Linker | Design Rationale |
| Pyridine | 4-Cl | 2-Cl | -O-CH2- | Parent Compound |
| Pyridine | 4-F | 2-Cl | -O-CH2- | Introduce fluorine to potentially improve metabolic stability and binding. |
| Pyridine | 4-Cl | 2-CF3 | -O-CH2- | Add a trifluoromethyl group to probe electronic effects and enhance potency. nih.gov |
| Pyrimidine | 4-Cl | 2-Cl | -O-CH2- | Scaffold hop to pyrimidine to alter hydrogen bonding capacity and solubility. |
| Pyridine | 4-Cl | 2-Cl | -S-CH2- | Replace ether with a thioether to modify bond angles and metabolic profile. |
Iterative Analogue Synthesis and Biological Evaluation
Following the design phase, the proposed analogues are synthesized and subjected to biological testing. This iterative cycle of synthesis and evaluation is fundamental to lead optimization. nih.govmdpi.com A series of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides were synthesized by displacing the 4-chloro group, followed by glycosylation, and then evaluated for biological activity. nih.gov
The process typically involves:
Chemical Synthesis: Development of efficient and versatile synthetic routes is critical. For pyridine-based compounds, common reactions include nucleophilic aromatic substitution to modify the groups at the 2- and 4-positions of the pyridine ring. nih.govrsc.org Efficient preparation of 2'-substituted phenylpyridines has been achieved through novel syntheses involving pyrones and 4-methoxy-pyridines. nih.gov
In Vitro Biological Assays: Synthesized analogues are tested for their activity against the intended biological target (e.g., an enzyme or receptor). Initial screening often involves measuring the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) to quantify potency. nih.gov
Data Analysis and SAR Generation: The biological data from the analogues are compiled to build a structure-activity relationship (SAR). This analysis reveals which chemical modifications lead to improved activity and which are detrimental. For example, the synthesis and evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showed that a 3,4,5-trimethoxyphenyl group resulted in significant anticancer activity. nih.gov
This iterative loop continues, with each cycle informing the design of the next generation of compounds, progressively refining the lead molecule's properties.
Development and Refinement of High-Throughput Screening Methodologies
High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds to identify initial "hits." nih.gov While this compound would typically be a product of lead optimization rather than an initial HTS hit, the development of robust screening methods is essential for the entire discovery pipeline.
HTS methodologies can be categorized as:
Biochemical Assays: These assays measure the effect of a compound on a purified target protein, such as an enzyme. researchgate.net Common readouts are based on fluorescence, luminescence, or absorbance. nih.gov
Cell-Based Assays: These assays assess a compound's effect within a living cell, providing information on cell permeability and potential cytotoxicity alongside target engagement. researchgate.net Reporter gene assays or high-content imaging can be used to measure downstream effects of target modulation. nih.gov
The refinement of HTS involves improving assay sensitivity, reducing false positives, and increasing throughput. A key challenge is to design counter-screens and orthogonal assays to eliminate compounds that interfere with the assay technology itself, ensuring that hits are genuine modulators of the biological target. nih.gov
| Assay Type | Principle | Typical Use Case | Example Readout |
| Biochemical | Measures direct interaction with a purified target (e.g., enzyme, receptor). researchgate.net | Determining direct inhibition of a target kinase. | Fluorescence Resonance Energy Transfer (FRET) |
| Cell-Based | Measures a compound's effect in a cellular context. researchgate.net | Assessing the downstream impact of receptor antagonism. | Reporter Gene (e.g., Luciferase) Activity |
| High-Content | Uses automated microscopy to analyze cellular features (e.g., morphology, protein localization). nih.gov | Screening for compounds that reverse a disease phenotype in cultured cells. | Nuclear translocation of a transcription factor. |
Utilization of Preclinical In Vivo Models for Efficacy Assessment (Methodologies)
Once a lead compound demonstrates sufficient potency and selectivity in vitro, its efficacy must be tested in a living organism. Preclinical in vivo models, typically in rodents, are essential for evaluating a compound's potential therapeutic effect and understanding its behavior in a complex biological system. nih.govnih.govnih.gov
The design of these studies involves careful selection of the animal model, route of administration, and relevant endpoints. The goal is to generate robust data that can predict how the drug might perform in humans. nih.gov Key considerations include pharmacokinetics (how the animal body processes the drug) and pharmacodynamics (how the drug affects the animal).
The choice of in vivo model is dictated by the therapeutic indication for which the compound is being developed.
Hypertension: Spontaneously Hypertensive Rats (SHR) are a widely used genetic model that mimics human essential hypertension. slideshare.net Efficacy is typically assessed by measuring the reduction in blood pressure over time following administration of the compound. Other models may involve inducing hypertension pharmacologically or through surgical means. nih.gov
Infection: For antibacterial agents, murine infection models are standard. nih.govvibiosphen.com The thigh infection model is used to assess bacterial killing and exposure-response relationships, while the lung infection model can be used for respiratory pathogens. nih.gov Efficacy is measured by the reduction in bacterial load (colony-forming units, or CFU) in the target organ. nih.govvibiosphen.com
Oncology: A variety of mouse models are used to test anticancer agents. championsoncology.com Cell line-derived xenograft (CDX) models involve implanting human cancer cell lines into immunocompromised mice. championsoncology.com More clinically relevant Patient-Derived Xenograft (PDX) models use tumor tissue taken directly from a human patient. championsoncology.com Efficacy is primarily measured by tumor growth inhibition (TGI) or an increase in survival time. championsoncology.comnih.gov For instance, a tail vein metastasis assay in nude mice can be used to confirm the antimetastatic effect of a compound. nih.gov
| Disease Indication | Common Preclinical Model | Primary Efficacy Endpoint |
| Hypertension | Spontaneously Hypertensive Rat (SHR) slideshare.net | Reduction in systemic blood pressure. |
| Bacterial Infection | Murine Thigh/Lung Infection Model nih.gov | Reduction in bacterial load (CFU) in tissue. vibiosphen.com |
| Oncology | Patient-Derived Xenograft (PDX) Mouse Model championsoncology.com | Tumor Growth Inhibition (TGI); Increased survival. championsoncology.com |
Future Research Directions and Unexplored Avenues for 4 Chloro 2 2 Chlorobenzyl Oxy Pyridine
Investigation of Novel Therapeutic Applications Beyond Current Findings
Given the lack of existing research, the initial and most critical avenue for exploration is the systematic investigation of the potential therapeutic applications of 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine. The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Therefore, a comprehensive screening of this compound against various biological targets is warranted.
Future research should focus on its potential as an antimicrobial agent, given that many pyridine derivatives have shown promise in combating multidrug-resistant pathogens. Additionally, its structural motifs suggest potential applications in oncology. For instance, novel 2-chloro-pyridine derivatives have been synthesized and investigated as potential antitumor agents. The presence of the chlorobenzyl group could also confer unique properties relevant to cancer research.
Furthermore, the exploration of its activity against neurological disorders is a valid pursuit, as pyridine analogs are known to target central nervous system receptors. A thorough investigation into its effects on enzymes, ion channels, and receptors implicated in various diseases could reveal unexpected therapeutic potential.
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization
The nascent state of research on this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML) in drug discovery. These powerful computational tools can accelerate the exploration of its chemical space and predict its biological activities before embarking on extensive and costly laboratory experiments.
Moreover, ML models can be trained to predict various properties of the compound and its analogs, such as binding affinity to specific protein targets, toxicity, and metabolic stability. This predictive capability would enable researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery pipeline. The use of Bayesian optimization and other ML techniques has already shown promise in optimizing reaction conditions for the synthesis of pyridine derivatives.
Exploration of Advanced Synthetic Methodologies for Structural Diversification
The development of efficient and versatile synthetic routes is paramount for exploring the structure-activity relationships of this compound and its analogs. While general methods for the synthesis of substituted pyridines exist, dedicated studies are needed to optimize the synthesis of this specific compound and to facilitate the creation of a diverse chemical library for biological screening.
Future research should focus on the development of novel catalytic systems and reaction conditions that allow for the precise and controlled introduction of various functional groups onto the pyridine ring and the benzyl (B1604629) moiety. This would enable the systematic exploration of how different substituents influence the compound's biological activity.
Advanced synthetic strategies, such as flow chemistry and automated synthesis platforms, could be employed to accelerate the production of analogs. These technologies would allow for the rapid generation of a wide range of derivatives, which is crucial for a comprehensive structure-activity relationship (SAR) study.
Development of Targeted Delivery Strategies to Enhance Efficacy and Specificity
Should initial studies reveal promising biological activity for this compound, the development of targeted delivery strategies will be a critical next step to enhance its therapeutic potential. Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and minimizing off-target side effects.
One promising approach is the use of nanoparticle-based drug delivery systems. Encapsulating the compound within nanoparticles could improve its solubility, stability, and pharmacokinetic profile. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells.
Another avenue of exploration is the development of prodrugs of this compound. A prodrug is an inactive or less active precursor that is converted into the active drug within the body, ideally at the target site. This approach can improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties and can be designed for targeted activation by specific enzymes or conditions present in the diseased tissue.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 4-Chloro-2-((2-chlorobenzyl)oxy)pyridine?
- Methodological Answer : The synthesis involves nucleophilic substitution or alkylation reactions. For example, alkylation of pyridine derivatives with 2-chlorobenzyl chloride in polar solvents (e.g., acetonitrile) under reflux (4–6 hours) yields the target compound. Sodium borohydride (NaBH₄) may be used for subsequent reductions . Key steps include solvent selection (DMF, DMSO, or acetonitrile), temperature control (60–100°C), and purification via recrystallization (ethanol or isopropanol) to achieve ≥95% purity .
Q. How can researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact and inhalation. Store in sealed containers under dry, inert conditions (argon/nitrogen) at 0–6°C for long-term stability. Monitor for decomposition via TLC or HPLC, as chlorinated pyridines may release HCl under moisture .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Mass Spectrometry : High-resolution MS (ESI/TOF) to verify molecular weight (e.g., [M+H]+ at m/z 267.04) .
Advanced Research Questions
Q. How does the electronic nature of the 2-chlorobenzyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group directs nucleophilic attack to the pyridine ring’s α-position. Computational studies (DFT) can map charge distribution, while experimental validation uses competitive reactions with amines/thiols in DMF at 80°C. Compare yields of α- vs. γ-substituted products via HPLC .
Q. What strategies resolve contradictions in reported stability data for chlorinated pyridines?
- Methodological Answer : Cross-validate stability under varying conditions (humidity, light, temperature). For example, accelerated aging studies (40°C/75% RH for 30 days) with periodic FT-IR analysis detect HCl formation. Contrast findings with literature using controlled kinetic experiments .
Q. How can this compound serve as a precursor in drug discovery?
- Methodological Answer : Modify the chlorobenzyl group via Suzuki coupling (e.g., with boronic acids) to introduce bioactivity. Test derivatives for antimicrobial/anticancer activity using MIC assays (against S. aureus or HeLa cells) or kinase inhibition screens (e.g., EGFR). Compare IC₅₀ values to structure-activity trends .
Q. What computational tools predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
